REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([OH:11])=[CH:4][CH:3]=1.[CH3:12][C:13]([CH3:15])=O.FC(F)(F)C(OC(=O)C(F)(F)F)=O>FC(F)(F)C(O)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[O:11][C:13]([CH3:15])([CH3:12])[O:8][C:7](=[O:9])[C:6]=2[CH:10]=1
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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BrC1=CC=C(C(C(=O)O)=C1)O
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Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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FC(C(=O)O)(F)F
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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For workup, the reaction mixture was concentrated under reduced pressure
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Type
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EXTRACTION
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Details
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extracted repeatedly with diethyl ether
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase was dried over magnesium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
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CUSTOM
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Details
|
The residue was purified by chromatography (silica gel; 9/1 n-heptane/ethyl acetate)
|
Type
|
CUSTOM
|
Details
|
244.1 was obtained
|
Name
|
|
Type
|
|
Smiles
|
BrC=1C=CC2=C(C(OC(O2)(C)C)=O)C1
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |